
2-(4-Bromo-1H-indol-3-yl)acetic acid
Descripción general
Descripción
“2-(4-Bromo-1H-indol-3-yl)acetic acid” is a derivative of indole-3-acetic acid . Indole-3-acetic acid is a plant hormone produced by the degradation of tryptophan in higher plants . Derivatives of indole are of wide interest because of their diverse biological and clinical applications .
Synthesis Analysis
The synthesis of indole derivatives has been a topic of interest in the field of organic chemistry . For instance, the Fischer indole synthesis of optically active cyclohexanone and phenylhydrazine hydrochloride using methanesulfonic acid under reflux in methanol yielded a corresponding tricyclic indole in good yield .
Molecular Structure Analysis
In a related compound, 2-(4-Bromo-1H-indol-3-yl)acetonitrile, the non-H atoms, except the N atom of the acetonitrile group and the C atom bonded to it, lie in the least-squares plane defined by the atoms of the indole ring system .
Chemical Reactions Analysis
Indole derivatives have been found to participate in various chemical reactions. For instance, indomethacin analogs of 2-(4-(methylsulfonyl)phenyl)-1-substituted-indole were synthesized and assessed for their in vitro COX-2 inhibitory activity as well as in vivo anti-inflammatory activity .
Aplicaciones Científicas De Investigación
Synthesis of Advanced Multifunctional Compounds
The compound has been utilized in the synthesis of advanced multifunctional compounds like diethyl 4-(5-bromo-1H-indol-3-yl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate. This synthesis process involves strategic reactions that lead to compounds with potential applications in anti-corrosion, antimicrobial, and antioxidant properties .
Anti-Corrosion Applications
In industrial settings, derivatives of 2-(4-Bromo-1H-indol-3-yl)acetic acid have shown significant anti-corrosive potential. They are used to protect metals like mild steel in aggressive acidic environments, which is crucial for extending the lifespan of industrial machinery .
Antimicrobial Properties
The compound exhibits strong antimicrobial properties, making it a candidate for developing new antibiotics. It has been tested against a spectrum of bacterial and fungal pathogens, showing superior efficacy compared to traditional antibiotics like Gentamicin .
Antioxidant Capabilities
With the ability to scavenge free radicals, derivatives of this compound have been evaluated for their antioxidant potential. This is particularly important in the prevention of diseases caused by oxidative stress .
Biologically Active Compounds in Medicine
Indole derivatives, including 2-(4-Bromo-1H-indol-3-yl)acetic acid, are being explored as biologically active compounds for treating various disorders. Their role in cell biology and potential in treating cancer cells and microbes is a significant area of research .
Molecular Docking Studies
The compound’s structure allows it to be used in molecular docking studies, which are essential for drug discovery. This includes research into anti-HIV-1 compounds, where indole derivatives play a crucial role .
Anti-Inflammatory and Analgesic Research
Research into indole derivatives has also extended into evaluating their potential as anti-inflammatory and analgesic agents. This could lead to the development of new medications for pain management and inflammation control .
Alkaloid Synthesis
Indole derivatives are key moieties in the synthesis of alkaloids, which are compounds with a wide range of pharmacological activities. The synthesis of these derivatives is crucial for the development of drugs with diverse therapeutic effects .
Mecanismo De Acción
Target of Action
The primary target of 2-(4-Bromo-1H-indol-3-yl)acetic acid is interleukin-2 . Interleukin-2 is a type of cytokine signaling molecule in the immune system. It plays a role in the regulation of immune cells, particularly lymphocytes, which are white blood cells that are central to the immune response.
Mode of Action
It is known that indole derivatives, which this compound is a part of, bind with high affinity to multiple receptors . This binding can lead to various biological responses, depending on the specific receptors involved.
Biochemical Pathways
Indole derivatives are known to have diverse biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that the compound may affect multiple biochemical pathways.
Pharmacokinetics
The properties of indole derivatives suggest that they may have good bioavailability .
Result of Action
The molecular and cellular effects of 2-(4-Bromo-1H-indol-3-yl)acetic acid’s action depend on the specific biological activity it exhibits. For example, if it exhibits anticancer activity, it may inhibit the proliferation of cancer cells or induce apoptosis .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2-(4-Bromo-1H-indol-3-yl)acetic acid. For example, factors such as pH and temperature can affect the compound’s stability and its interaction with its targets .
Safety and Hazards
While the specific safety and hazards of “2-(4-Bromo-1H-indol-3-yl)acetic acid” are not mentioned in the retrieved documents, related compounds have been described to have certain hazards. For instance, certain indole derivatives are considered hazardous by the 2012 OSHA Hazard Communication Standard .
Propiedades
IUPAC Name |
2-(4-bromo-1H-indol-3-yl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrNO2/c11-7-2-1-3-8-10(7)6(5-12-8)4-9(13)14/h1-3,5,12H,4H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQIDQZFQDRENOY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)Br)C(=CN2)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40542292 | |
| Record name | (4-Bromo-1H-indol-3-yl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40542292 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Bromo-1H-indol-3-yl)acetic acid | |
CAS RN |
89245-41-0 | |
| Record name | (4-Bromo-1H-indol-3-yl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40542292 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(4-bromo-1H-indol-3-yl)acetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






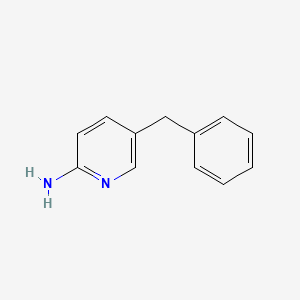
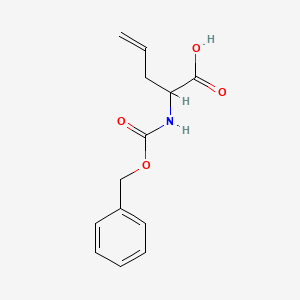
![8-(Benzyloxy)imidazo[1,2-a]pyridine](/img/structure/B1282718.png)

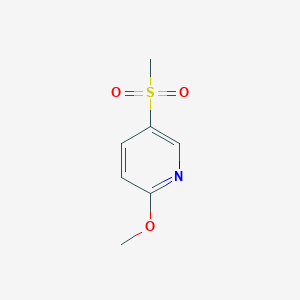
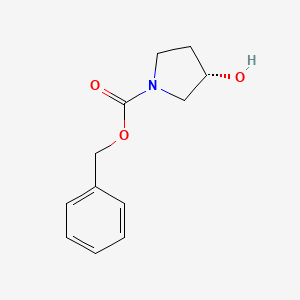

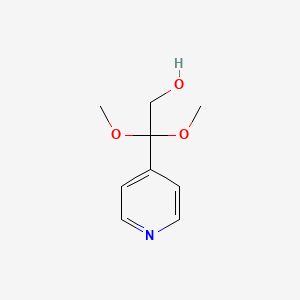
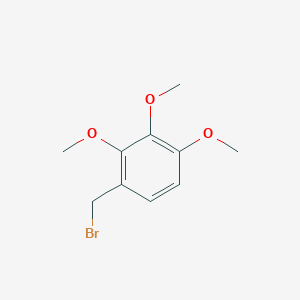

![4-[(6-Bromohexyl)oxy]benzonitrile](/img/structure/B1282740.png)